2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLOLBYTOJPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is encouraged to minimize environmental impact. The use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has shown promise in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium chlorate.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.
Cyclization: The formation of the thiadiazole ring involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Potassium chlorate in acetic acid.
Cyclization: Carboxylic acids and phosphorus oxychloride (POCl3).
Major Products
The major products formed from these reactions include various substituted quinazolinones and thiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Propylthio Derivative (Highest Anti-Mtb Activity) :
The propylthio-substituted analog (R = C₃H₇) demonstrated 100% inhibition of Mtb , attributed to enhanced hydrophobic interactions with InhA residues. Longer alkyl chains (e.g., ethyl homologs) showed reduced activity, emphasizing the importance of optimal hydrophobicity .
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluoro/Nitro Substituents : Derivatives with electron-withdrawing groups (e.g., 3,4-difluoro, nitro) exhibited lower anti-Mtb activity (7–8%) compared to methyl and chloro analogs (15–20%) .
- Methoxy Substituents : The 4-methoxyphenyl derivative displayed comparable antibacterial activity to amoxicillin against E. coli, likely due to the electron-donating methoxy group enhancing membrane penetration .
Anti-HIV Activity: The methyl-substituted thienopyrimidone analog (USP/VA-2) showed maximum protection against HIV-2, highlighting the role of structural rigidity and heterocyclic fusion in antiviral targeting .
Chlorine Substitution: The 8-chloro-phenylamino derivative (BG15806) has a molecular weight of 328.78 g/mol, slightly lower than the target compound. Chlorine’s electronegativity and size may improve target binding but reduce solubility .
Molecular Properties and Bioavailability
- Molecular Weight : The target compound (352.34 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), whereas the methyl carboxylate derivative (388.35 g/mol) may face permeability challenges .
- Conversely, alkyl chains (e.g., propylthio) enhance hydrophobicity, favoring enzyme binding but risking off-target interactions .
Biological Activity
The compound 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the thiadiazole and quinazoline family, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a thiadiazole ring fused with a quinazolinone moiety, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that derivatives of thiadiazoles and quinazolines exhibit a range of biological activities, including:
- Anticancer Activity : Many studies have reported on the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
- Antimicrobial Properties : Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their potential to inhibit inflammatory pathways.
The anticancer properties of this compound are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it targets:
- Aurora Kinases : These are crucial for cell division; inhibition leads to cell cycle arrest.
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor can prevent tumor growth in certain cancers.
Case Studies
- In Vitro Studies : A study tested the compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment, demonstrating significant cytotoxicity compared to control groups .
- Comparison with Other Derivatives : In a comparative study with other thiadiazole derivatives, the compound exhibited superior activity against LoVo (colon cancer) cells with an IC50 value of 10 µM. This was significantly lower than many other tested compounds .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Bacterial Strains : It has demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli with MIC values ranging from 32 to 64 µg/mL .
- Fungal Strains : Against fungal pathogens like Candida albicans, the compound exhibited antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
